

Application Note: Measuring Glutaminase C (GAC) Inhibition with UPGL0004

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Compound of Interest

Compound Name: UPGL00004

Cat. No.: B611595

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Introduction

Glutaminase C (GAC) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1][2] As the first and rate-limiting step in glutaminolysis, GAC plays a critical role in cellular metabolism, particularly in cancer cells which often exhibit a state of "glutamine addiction" to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[2][3][4] The upregulation of GAC is observed in numerous cancer types, making it a compelling therapeutic target.[1][3][5] UPGL0004 is a potent allosteric inhibitor of GAC, belonging to the BPTES/CB-839 class of inhibitors, which bind to a site distinct from the active site and stabilize an inactive conformation of the enzyme.[6][7] This application note provides a detailed protocol for measuring the inhibitory activity of UPGL0004 on GAC using a coupled-enzyme biochemical assay.

Principle of the Assay

The activity of GAC is determined by a coupled-enzyme assay. GAC first catalyzes the conversion of glutamine to glutamate. Subsequently, glutamate dehydrogenase (GDH) utilizes glutamate as a substrate, converting it to α -ketoglutarate. This reaction is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the GAC activity. The inhibitory effect of UPGL0004 is quantified by measuring the reduction in GAC activity in the presence of the compound.

Data Presentation

The potency of GAC inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While specific IC₅₀ values for UPGL0004 should be determined experimentally, it is characterized as a potent inhibitor of GAC.[\[6\]](#)[\[7\]](#) Experimental results should be tabulated for clear comparison of inhibitory activities at various concentrations.

Compound	Concentration (nM)	% GAC Inhibition	IC ₅₀ (nM)
UPGL0004	User-defined	User-measured	User-calculated
BPTES (Control)	User-defined	User-measured	User-calculated

Table 1: Example data structure for GAC inhibition assay results. Researchers should fill in the data based on their experimental findings.

Experimental Protocols

Materials and Reagents

- Recombinant human GAC
- UPGL0004
- BPTES (positive control inhibitor)
- L-Glutamine
- Tris-HCl buffer (pH 8.5)
- Potassium phosphate (KH₂PO₄)
- EDTA
- NAD⁺
- Glutamate Dehydrogenase (GDH)

- DMSO (for dissolving compounds)
- 96-well microplate, UV-transparent
- Microplate reader with 340 nm absorbance detection

Assay Buffer Preparation

Prepare a fresh assay buffer containing 50 mM Tris-HCl (pH 8.5), 150 mM KH₂PO₄, and 0.2 mM EDTA.

Compound Preparation

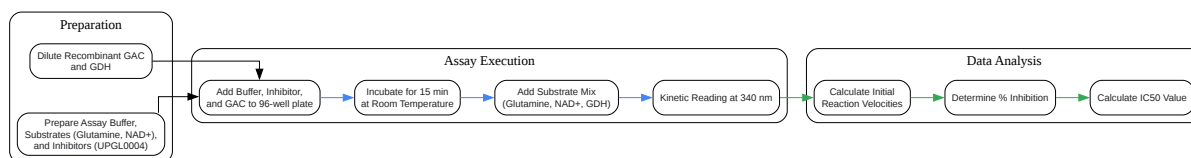
- Prepare a stock solution of UPGL0004 (e.g., 10 mM) in DMSO.
- Prepare a stock solution of the control inhibitor, BPTES (e.g., 10 mM), in DMSO.
- Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

GAC Inhibition Assay Protocol

- Enzyme Preparation: Dilute the recombinant GAC in assay buffer to the desired working concentration (e.g., 50 nM). Keep the enzyme on ice.
- Assay Reaction Setup: In a 96-well plate, add the following components in the specified order:
 - Assay Buffer
 - UPGL0004 or control inhibitor at various concentrations. For the no-inhibitor control, add an equivalent volume of assay buffer with the same final DMSO concentration.
 - GAC enzyme solution.
- Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

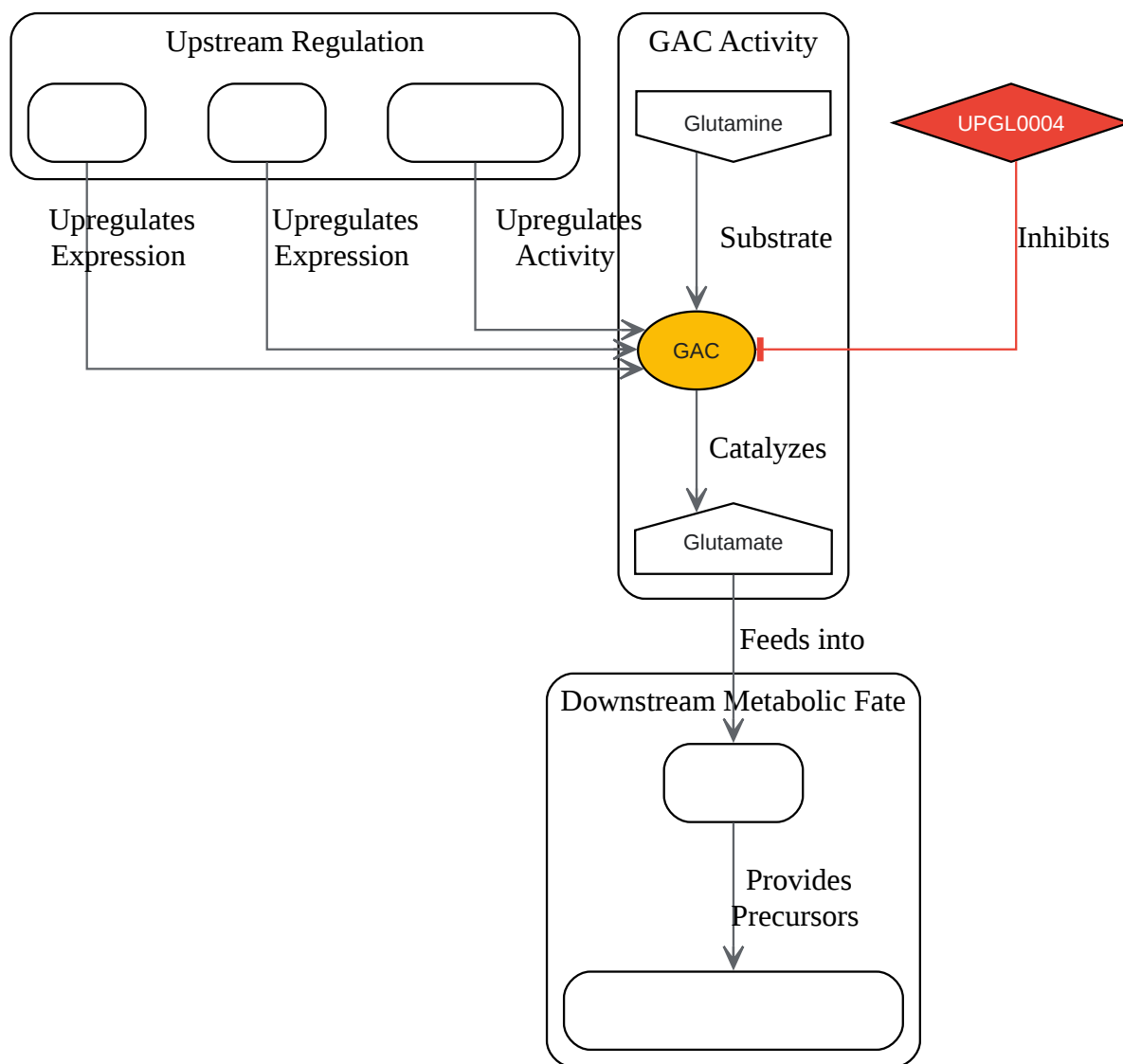
- **Reaction Initiation:** Prepare a substrate mix containing L-Glutamine (final concentration, e.g., 20 mM), NAD⁺ (final concentration, e.g., 1 mM), and GDH (final concentration, e.g., 1 U/mL) in assay buffer.
- Add the substrate mix to all wells to initiate the reaction.
- **Kinetic Measurement:** Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes at a controlled temperature (e.g., 25°C).
- **Data Analysis:**
 - Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
 - Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations



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Caption: Experimental workflow for the GAC inhibition assay.



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Caption: Simplified GAC signaling and metabolic pathway.

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